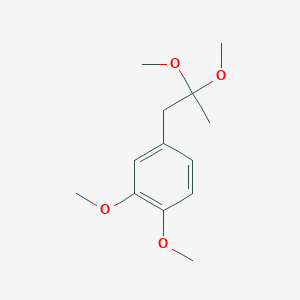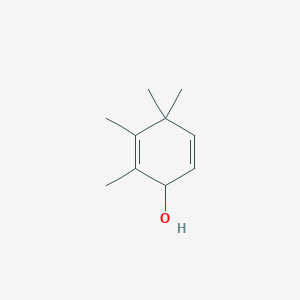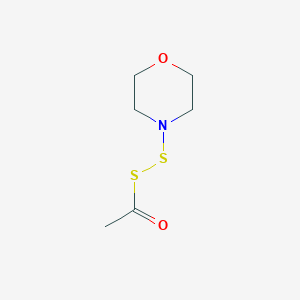
Acetic acid, dichloro-, undecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, dichloro-, undecyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is formed from acetic acid, which is a simple carboxylic acid, and an undecyl alcohol, which is a long-chain alcohol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro-, undecyl ester typically involves the esterification reaction between acetic acid and undecyl alcohol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C11H23OH→CH3COOC11H23+H2O
The catalyst used is usually a strong acid like sulfuric acid or hydrochloric acid, which helps in speeding up the reaction.
Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with the catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
- Esters can undergo hydrolysis in the presence of an acid or a base to yield the parent carboxylic acid and alcohol. For acetic acid, dichloro-, undecyl ester, the hydrolysis reaction can be represented as:
Hydrolysis: CH3COOC11H23+H2O→CH3COOH+C11H23OH
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. It is catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products:
Hydrolysis: Acetic acid and undecyl alcohol.
Reduction: Undecyl alcohol.
Transesterification: A new ester and the original alcohol.
科学研究应用
Acetic acid, dichloro-, undecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the manufacture of fragrances, flavorings, and plasticizers.
作用机制
The mechanism of action of acetic acid, dichloro-, undecyl ester involves its interaction with enzymes like esterases, which catalyze the hydrolysis of the ester bond. The ester bond is cleaved, resulting in the formation of acetic acid and undecyl alcohol. The molecular targets include the ester bond, and the pathways involve hydrolysis reactions catalyzed by enzymes.
相似化合物的比较
Acetic acid, decyl ester: Similar structure but with a decyl group instead of an undecyl group.
Acetic acid, chloro-, decyl ester: Contains a chloro group and a decyl ester.
Acetic acid, dichloro-, decyl ester: Contains two chloro groups and a decyl ester.
Uniqueness: Acetic acid, dichloro-, undecyl ester is unique due to its specific combination of a dichloro group and an undecyl ester, which imparts distinct chemical and physical properties compared to other esters.
属性
CAS 编号 |
90146-85-3 |
|---|---|
分子式 |
C13H24Cl2O2 |
分子量 |
283.2 g/mol |
IUPAC 名称 |
undecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3 |
InChI 键 |
CLUHASIISUFUNQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)



